![molecular formula C16H15ClN2O2S B2557725 4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one CAS No. 898444-22-9](/img/structure/B2557725.png)
4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related quinazolinone derivatives and their synthesis, antibacterial properties, and potential as antihistaminic agents.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves multi-step reactions starting from various precursors. For instance, the synthesis of 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was achieved through an S-arylation method, which is noted for its simplicity and high conversion rates with short reaction times . Similarly, the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones involved characterizing the compounds by IR, 1H-NMR, and mass spectral data . The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides also followed a multi-step process starting from 4-chlorophenoxyacetic acid, with subsequent esterification, treatment with hydrazine hydrate, and a ring closure reaction .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often confirmed using crystallography and spectroscopic methods. For example, the crystal structure of the 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was determined using single-crystal X-ray diffraction, and the non-hydrogen atoms were refined anisotropically . Hirshfeld surface analysis and fingerprint plots were also used to understand the intermolecular interactions within the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of quinazolinone derivatives can be inferred from their interactions with biological targets. The antibacterial evaluation of these compounds indicates that they can interact with bacterial strains, suggesting that they participate in chemical reactions that inhibit bacterial growth . Additionally, the antihistaminic activity of the triazoloquinazolinones implies that they can interact with histamine receptors, preventing histamine-induced bronchoconstriction .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are characterized by their empirical formulas, crystal systems, space groups, and unit cell parameters. For instance, the empirical formula of the 2-Benzylsulfanyl derivative is C22H17FN2OS, with an orthorhombic crystal system and specific unit cell parameters . The antihistaminic activity and sedative properties of these compounds are also important physical properties, as they determine the compound's pharmacological profile . The antibacterial and anti-enzymatic activities, along with cytotoxicity data, provide insight into the chemical properties and potential therapeutic applications of these compounds .
科学的研究の応用
Synthesis and Structural Analysis
- The synthesis and microbial studies of quinazolin-4(3H)ones derivatives have demonstrated their potent antibacterial and antifungal activities. These compounds were synthesized from specific acid chlorides and analyzed through various spectroscopic methods (Patel et al., 2010).
- Another study presented the crystal structure of quinazolin-6-ones, highlighting the conformation of non-aromatic carbocyclic rings and the interactions forming isolated molecules and hydrogen-bonded dimers (Cruz et al., 2006).
- DFT and TD-DFT/PCM calculations were conducted to determine the molecular structure, spectroscopic characterization, and non-linear optical (NLO) properties of specific quinazolinone dyes. This research elucidated the electronic and optical properties relevant to potential biological applications (Wazzan et al., 2016).
Biological Activities and Applications
- Novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which bear a structural resemblance, were synthesized as potential inhibitors of thymidylate synthase (TS), showing significant antitumor and antibacterial activities. These compounds highlight the therapeutic potential of quinazolinone derivatives in cancer and infectious disease treatments (Gangjee et al., 1996).
- The antimicrobial activity of quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone has been investigated, revealing that some derivatives exhibit significant antibacterial and antifungal effects. This study contributes to the understanding of quinazolinone derivatives as potential antimicrobial agents (Patel et al., 2010).
Theoretical and Computational Studies
- Theoretical investigations, including quantum chemical calculations, molecular docking studies, and analyses of NLO properties, have been performed on quinazolinone derivatives. These studies provide insights into the molecular basis of the biological activities of these compounds and their potential as therapeutic agents (Kamaraj et al., 2021).
将来の方向性
The future directions in the research of quinazolinones and quinazolines include the development of new synthesis methods, the exploration of their biological activities, and the design of new derivatives with improved properties . There is also interest in understanding their mechanism of action at the molecular level .
特性
IUPAC Name |
4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-11-7-5-10(6-8-11)14(20)9-22-15-12-3-1-2-4-13(12)18-16(21)19-15/h5-8H,1-4,9H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBIYERMNKQTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate](/img/structure/B2557642.png)
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide](/img/structure/B2557644.png)
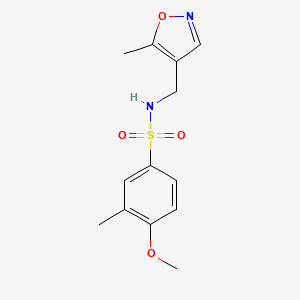
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid](/img/structure/B2557647.png)
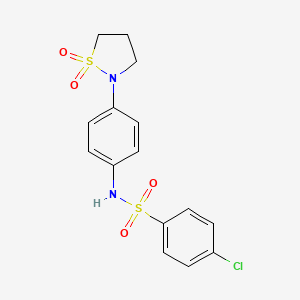
![3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557649.png)
![4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2557652.png)
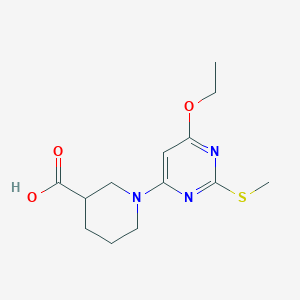
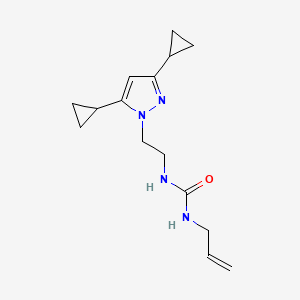

![1-Cyclopropyl-3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2557658.png)
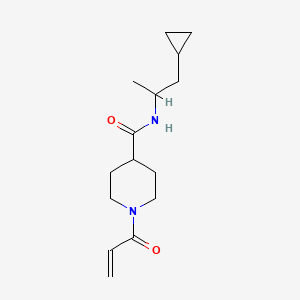
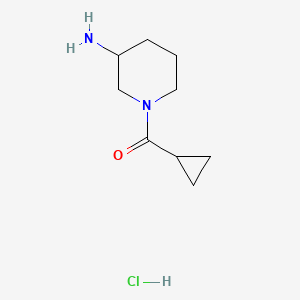
![2-[[4-(4-Methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2557665.png)